Methyl 2-(3-methylisoxazol-5-yl)acetate

Descripción general

Descripción

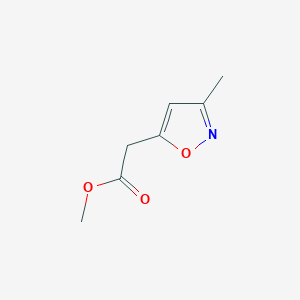

“Methyl 2-(3-methylisoxazol-5-yl)acetate” is a chemical compound with the molecular formula C7H9NO3. It is an organic compound that belongs to the class of isoxazoles .

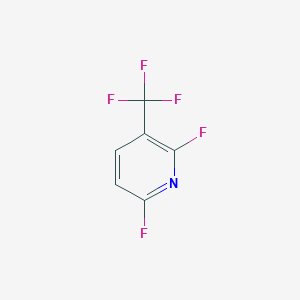

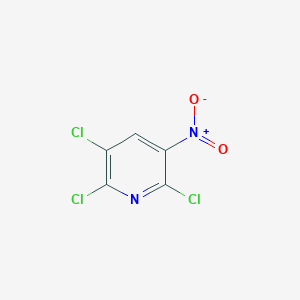

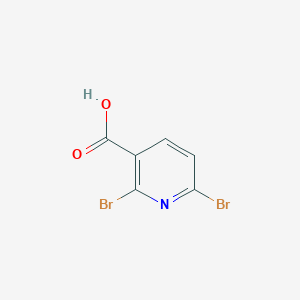

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring with a methyl group and an acetate group attached. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar isoxazole derivatives often involve [2+3] cycloaddition reactions . For example, the reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives, respectively .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 155.15 g/mol. The boiling point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación

Neuroprotective Properties

Methyl 2-(3-methylisoxazol-5-yl)acetate, through its analogues and derivatives, has demonstrated potential in neuroprotective applications. Studies on compounds like YM872, an AMPA receptor antagonist, have shown significant neuroprotective effects in models of cerebral ischemia. YM872, specifically, has been highlighted for its potency, selectivity, and high solubility, making it a candidate for stroke treatment due to its ability to reduce infarct volume and improve neurological deficits without behavioral abnormalities or nephrotoxic effects (Takahashi et al., 2006).

Antimicrobial and Antitumor Agents

The role of kynurenines, influenced by the isoxazol moiety, in disorders of the central nervous system has been explored, highlighting the neuroprotective and potential therapeutic effects against various neurological disorders. The kynurenine pathway, involving both neuroprotective and neurotoxic compounds, offers a target for drug action to enhance neuroprotectants and reduce excitotoxins (Vámos et al., 2009).

Environmental and Industrial Applications

The quantification of methanogenic pathways using stable carbon isotopic signatures indicates the environmental relevance of methyl groups in understanding methane production, with implications for environmental monitoring and assessment of methane's role in climate change (Conrad, 2005).

Antithrombotic Drug Synthesis

In the pharmaceutical industry, derivatives of this compound have been investigated for their use in synthesizing antithrombotic drugs, such as (S)-clopidogrel. These studies emphasize the importance of synthetic methodologies in developing potent medications for preventing blood clots (Saeed et al., 2017).

Toxicology and Environmental Safety

The toxicological and environmental impact of ionic liquids, including those derived from this compound, has been assessed to ensure safe and sustainable industrial applications. This research underscores the urgency of understanding the ecological and health-related effects of these compounds before widespread use (Ostadjoo et al., 2018).

Safety and Hazards

Direcciones Futuras

The future directions in the research of “Methyl 2-(3-methylisoxazol-5-yl)acetate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This is due to their enormous significance in the field of drug discovery .

Propiedades

IUPAC Name |

methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLJRXHTPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

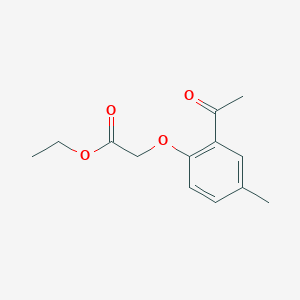

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.